5-chloro-2-methoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide
Description
This compound is a benzamide derivative characterized by a 5-chloro-2-methoxy-substituted benzene ring linked to a complex side chain containing a morpholine ring and a 1-methyl-2,3-dihydro-1H-indole moiety. The structural complexity arises from the integration of multiple pharmacophores:
- Chloro-methoxy benzamide core: Provides a rigid aromatic scaffold, often associated with enhanced binding affinity in receptor-targeted compounds.
- Morpholine moiety: A six-membered oxygen- and nitrogen-containing heterocycle known to improve solubility and bioavailability .
- 1-Methyl-2,3-dihydroindole group: A partially saturated indole derivative, which may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-26-8-7-17-13-16(3-5-20(17)26)21(27-9-11-30-12-10-27)15-25-23(28)19-14-18(24)4-6-22(19)29-2/h3-6,13-14,21H,7-12,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOMVSWYJFVSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC(=C3)Cl)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The target compound’s morpholine-dihydroindole side chain distinguishes it from simpler analogs with indole or benzothiazole groups. Morpholine may enhance water solubility compared to purely aromatic side chains .
- Replacement of the dihydroindole moiety with benzothiazole () or benzothiadiazole () introduces sulfur-containing heterocycles, which could alter electronic properties and binding interactions.
Heterocyclic Side Chain Modifications
Key Observations :
- ’s compound incorporates a trifluoropropyl group and pyridazine, which may enhance metabolic stability and electron-withdrawing effects .
Functional Group Impact on Bioactivity
While direct bioactivity data for the target compound is unavailable, insights can be drawn from related structures:
- Chloro and methoxy groups : These substituents are conserved in many analogs (e.g., ) and are associated with improved receptor binding due to their electron-withdrawing and hydrogen-bonding properties.
- Morpholine : Present in the target and , this group is linked to improved pharmacokinetic profiles in drug candidates .
- Benzothiazole/Benzothiadiazole : Found in and , these sulfur-containing rings may confer rigidity and influence π-π stacking interactions.
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